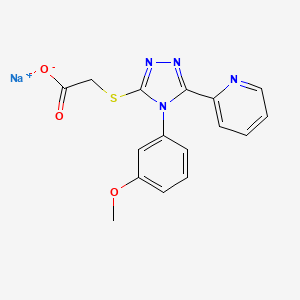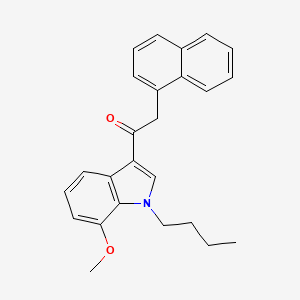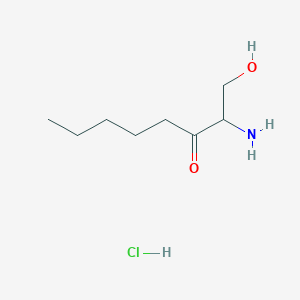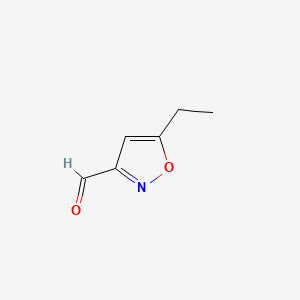
9(R)-HODE cholesteryl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl ester is a dietary lipid and an ester of cholesterol . The ester bond is formed between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . Cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . They are associated with atherosclerosis and are found in human brains as lipid droplets which store and transport cholesterol .
Synthesis Analysis
The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . Esterification is a process in which cholesterol is converted to neutral cholesteryl esters either for storage in lipid droplets or for secretion as constituents of lipoproteins . Cholesterol accumulation following HCV infection induces upregulation of the ACAT genes and increases cholesteryl ester synthesis .
Molecular Structure Analysis
Individual-molecule 3D structures of CETP bound to lipoproteins provide a model for understanding the mechanism by which CETP mediates lipid transfer .
Chemical Reactions Analysis
Cholesteryl esters are increasingly used in metabolic disease monitoring due to the roles of cholesteryl ester in regulating the cholesterol level . While electrospray ionization-tandem mass spectrometry is routinely applied for the identification and quantitation of cholesteryl ester, it has a limitation of not being able to provide the location of carbon-carbon double bond (C═C) within unsaturated fatty acyls .
Physical And Chemical Properties Analysis
Cholesterol is largely hydrophobic . It is biosynthesized by all mammalian cells and predominantly localizes to cell membranes, where it interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Scientific Research Applications
Role in Atherosclerosis : Oxidation products of cholesteryl esters, including 9(R)-HODE cholesteryl ester, have been shown to play a crucial role in atherosclerosis. They stimulate endothelial cells to bind monocytes, an initiating event in atherogenesis, involving protein kinase C and mitogen-activated protein kinase-dependent pathways (Huber et al., 2002).
Presence in Human Plasma : Cholesteryl ester hydroperoxide, which includes compounds like 9(R)-HODE cholesteryl ester, is present in healthy human plasma. Its stability suggests a natural occurrence rather than an artifact of plasma processing (Yamamoto & Niki, 1989).
Induction of Interleukin 1 Beta : Modified low-density lipoproteins, including 9-HODE cholesteryl ester, can induce macrophage release of interleukin 1 beta, a cytokine associated with vascular smooth muscle cell proliferation and atherosclerotic processes (Ku et al., 1992).
Temperature-Dependent Molecular Motions : Studies on cholesteryl esters, including those with 9(R)-HODE, show temperature-dependent molecular motions, contributing to our understanding of lipid behavior in different phases and temperatures (Ginsburg et al., 1982).
Cytotoxicity in Human Cells : Certain oxidized cholesterol esters, like 9-oxononanoyl secosterol aldehydes, have been found in human low-density lipoprotein and exhibit cytotoxicity against human leukemia cells, suggesting a role in inflammatory disorders (Miyoshi et al., 2013).
Involvement in Metabolism and Atherosclerosis : G2A, a G protein-coupled receptor, is activated by oxidized free fatty acids, including 9-HODE, and its activation may have a role in pathological conditions like atherosclerosis (Obinata et al., 2005).
Hypoglycemic Effects : 9-(R)-HODE from cortex lycii has shown significant hypoglycemic effects and potential as a treatment for diabetes (Liu et al., 2022).
Mechanism of Action
Target of Action
The primary target of 9®-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
9®-HODE cholesteryl ester interacts with CETP, which is predominantly found in the plasma and interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .
Biochemical Pathways
9®-HODE cholesteryl ester affects the lipid transport pathway by regulating plasma cholesterol levels through transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Pharmacokinetics
For instance, Anacetrapib, another CETP inhibitor, when administered orally, has a median Tmax of 3.0–5.0 h and elimination half-life of 105.3–122.3 h . The AUC and Cmax of Anacetrapib increased in a slightly less than dose-proportional manner over a dose range of 50–200 mg .
Result of Action
The action of 9®-HODE cholesteryl ester results in the modulation of cholesterol levels in the blood. Cholesterol in the blood serum is normally 60% to 80% esterified with fatty acids, largely as a result of the action of the enzyme lecithin-cholesterol acyltransferase (LCAT), which circulates in the blood in association with the high-density lipoproteins .
Action Environment
The action, efficacy, and stability of 9®-HODE cholesteryl ester are influenced by various environmental factors. For instance, cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . This property can affect the compound’s distribution and action in the body. Furthermore, the presence of other lipoproteins in the plasma can influence the compound’s ability to interact with its target, CETP .
Safety and Hazards
Future Directions
The balance between the potential long-term clinical benefits and harms associated with genetic cholesteryl ester transfer protein (CETP) deficiency, mimicking pharmacologic CETP inhibition, is unknown . The profile of cholesteryl esters (CEs) is increasingly used in metabolic disease monitoring due to the roles of CE in regulating the cholesterol level .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWABJCAEDQEGO-DXCNXAGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(R)-HODE cholesteryl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)

![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)





![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)

